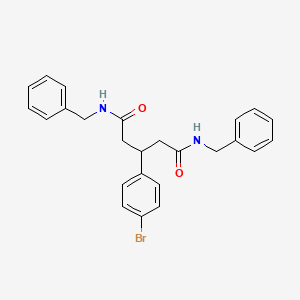

N,N'-dibenzyl-3-(4-bromophenyl)pentanediamide

Description

Properties

IUPAC Name |

N,N'-dibenzyl-3-(4-bromophenyl)pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrN2O2/c26-23-13-11-21(12-14-23)22(15-24(29)27-17-19-7-3-1-4-8-19)16-25(30)28-18-20-9-5-2-6-10-20/h1-14,22H,15-18H2,(H,27,29)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFDOQUPQXSTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide typically involves the reaction of 4-bromobenzylamine with a suitable pentanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis Techniques

- Reagents and Conditions : Various reagents are employed to synthesize this compound, often involving reactions with amines and benzyl halides under controlled conditions.

- Characterization Methods : The synthesized compounds are typically characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structure and purity.

Biological Applications

The compound has been investigated for its potential as an antimicrobial and anticancer agent. Several studies have highlighted its efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of N,N'-dibenzyl-3-(4-bromophenyl)pentanediamide exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Properties

In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cells, particularly in estrogen receptor-positive breast cancer models (e.g., MCF7 cell line). The mechanism often involves the modulation of specific molecular pathways that are crucial for cancer cell proliferation .

Potential Therapeutic Applications

Given its biological activities, this compound holds potential for various therapeutic applications:

- Drug Development : Its derivatives are being explored as potential candidates for new antimicrobial and anticancer drugs.

- Combination Therapies : There is ongoing research into using this compound in combination with existing therapies to enhance efficacy against resistant strains of pathogens or cancer cells.

Case Studies and Research Findings

Several studies provide insight into the effectiveness of this compound:

- A study demonstrated that specific derivatives showed significant antimicrobial activity against resistant bacterial strains, suggesting their potential use in treating infections where conventional antibiotics fail .

- Another investigation into anticancer properties revealed that certain modifications to the compound's structure could enhance its potency against breast cancer cell lines, indicating a promising avenue for further drug development .

Mechanism of Action

The mechanism of action of N,N’-dibenzyl-3-(4-bromophenyl)pentanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Pentanediamide Derivatives

The table below compares key structural and functional differences:

Physicochemical Properties and Stability

- Lipophilicity : The bromophenyl group in the target compound increases hydrophobicity compared to methoxy or thienylmethyl substituents, making it suitable for membrane permeability in drug design .

- Radiation Stability : Unlike N,N,N’,N’-tetrabutyl-3-oxa-pentanediamide (TBOPDA), which undergoes C-O bond cleavage under radiolysis, the target compound’s benzyl and bromophenyl groups may offer greater stability due to stronger C-N and aromatic bonds .

- Hydrogen Bonding : The urea derivative N,N'-Bis(4-bromophenyl)-N,N'-dimethylurea exhibits C–H⋯O hydrogen bonds and Br⋯Br interactions, whereas the target compound’s amide groups may form N–H⋯O bonds, influencing solubility and crystallinity .

Biological Activity

N,N'-Dibenzyl-3-(4-bromophenyl)pentanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features a bromophenyl group which is known to enhance biological activity through various mechanisms, including interaction with cellular targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of related structures have been tested against various bacterial strains:

| Compound | Target Bacteria | MIC (µM) | MBC (µM) |

|---|---|---|---|

| 4a | E. faecalis, S. aureus | 104.60 | 104.60 |

| 4b | P. aeruginosa, S. typhi | 95.39 | 95.39 |

| 4c | E. faecalis, S. aureus | 91.75 | 91.75 |

| 4d | S. typhi, E. coli | 191.60 | 191.60 |

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate that certain derivatives of this compound are more effective than traditional antibiotics like ceftriaxone, suggesting a promising avenue for the development of new antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, the compound has been screened for antifungal activity against Candida albicans. The results indicate that some derivatives exhibit significant antifungal properties, which could be attributed to the presence of the bromophenyl moiety enhancing membrane permeability and disrupting fungal cell integrity .

Anticancer Activity

Emerging research has also explored the anticancer potential of compounds related to this compound. A study involving pyrazole derivatives demonstrated moderate to good activity against various cancer cell lines, including those associated with breast and prostate cancers . The mechanism of action appears to involve the inhibition of key signaling pathways that promote cell proliferation and survival.

Case Study: Pyrazole Derivatives

A specific case study on pyrazole derivatives showed that compounds with similar structural features exhibited:

Q & A

Basic: What synthetic routes are effective for preparing N,N'-dibenzyl-3-(4-bromophenyl)pentanediamide, and how can purity be optimized?

Methodological Answer:

- Microwave-Assisted Synthesis : Adapt protocols from analogous bromophenyl-containing amides, such as microwave-driven condensation of maleic anhydride with 4-bromo-substituted anilines (10 minutes at controlled power) to accelerate reaction kinetics and reduce side products .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. For crystallization, employ cyclohexane or dichloromethane/hexane mixtures, monitoring crystal growth under controlled humidity to avoid solvate formation .

- Purity Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS) to confirm molecular integrity and quantify impurities (<1% threshold).

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the dibenzyl and bromophenyl moieties. Compare H and C chemical shifts with density functional theory (DFT)-calculated values for validation.

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm) and N–H bends (~1550 cm) to confirm functional groups.

- Crystallography :

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 180 K to minimize thermal motion artifacts. Collect >95% completeness up to 0.80 Å resolution .

- Structure Refinement : Refine with SHELXL, applying restraints for disordered benzyl groups. Validate using R-factor convergence (<5%) and check for missing electron density with OLEX2 .

Advanced: How can discrepancies between observed and expected dihedral angles in the crystal structure be resolved?

Methodological Answer:

- Conformational Analysis : Compare experimental torsion angles (e.g., C–N–C–Br) with Cambridge Structural Database (CSD) averages for similar dibenzylamides. For example, if the observed Br–C–C–N angle deviates from the CSD mean (e.g., 33.59° ± 8°), use Mercury software to overlay structures and identify steric or electronic outliers .

- Computational Modeling : Perform DFT geometry optimization (B3LYP/6-311+G(d,p)) to calculate energy barriers between conformers. A >3 kcal/mol barrier suggests the observed conformation is thermodynamically favored despite apparent geometric discrepancies .

Advanced: What strategies mitigate instability during storage or reaction conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples under stress conditions (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. If decomposition occurs via hydrolysis, replace polar aprotic solvents (e.g., DMF) with anhydrous toluene in synthetic steps .

- Crystal Engineering : Modify crystal packing by introducing co-crystallizing agents (e.g., succinic acid) to strengthen hydrogen-bonded networks, reducing susceptibility to moisture-induced phase changes .

Advanced: How do non-covalent interactions influence the supramolecular assembly of this compound?

Methodological Answer:

- Hydrogen Bonding : Map C–H⋯O interactions (2.5–3.0 Å) using CrystalExplorer. For example, if the amide oxygen acts as a bifurcated acceptor, quantify interaction energies (∼2–5 kcal/mol) to assess their contribution to lattice stability .

- Halogen Bonding : Analyze Br⋯Br contacts (3.3–3.5 Å) with Hirshfeld surfaces. Short contacts (<3.4 Å) indicate significant Type-II halogen bonding, which can be leveraged to design co-crystals with enhanced thermal stability .

- π-π Stacking : Measure centroid-to-centroid distances between aromatic rings (3.6–4.0 Å). Use PIXEL calculations to partition interaction energies into electrostatic, dispersion, and repulsion components .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases. For instance, discrepancies in cytotoxicity assays may arise from varying cell passage numbers or serum concentrations .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl analogs) with activity trends. Use molecular docking (AutoDock Vina) to predict binding poses in target proteins, validating with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.